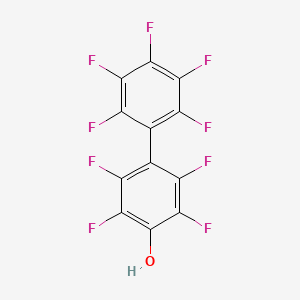

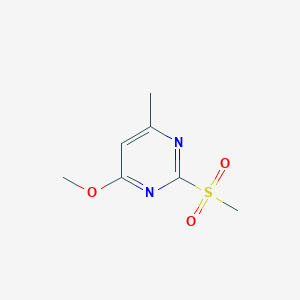

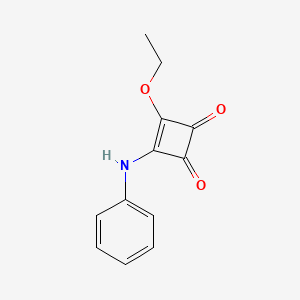

![molecular formula C8H8N2 B1586504 7-méthyl-1H-benzo[d]imidazole CAS No. 4887-83-6](/img/structure/B1586504.png)

7-méthyl-1H-benzo[d]imidazole

Vue d'ensemble

Description

7-Methyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with a methyl group attached to the seventh position of the benzene ring. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities.

Synthetic Routes and Reaction Conditions:

Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its equivalents under acidic conditions.

Wallach Synthesis: This involves the dehydrogenation of imidazolines.

From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald Synthesis: This involves the cyclization of amino nitriles.

Industrial Production Methods:

- Industrial production often employs the Debus-Radziszewski synthesis due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize the yield and purity of the product .

Types of Reactions:

Oxidation: 7-Methyl-1H-benzo[d]imidazole can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form hydrogenated derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atoms and the methyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products:

- Oxidation and reduction reactions yield various oxidized and reduced derivatives, respectively. Substitution reactions can yield a wide range of substituted benzimidazole derivatives depending on the reagents used .

Chemistry:

- 7-Methyl-1H-benzo[d]imidazole is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies .

Biology:

- The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Medicine:

- Derivatives of 7-Methyl-1H-benzo[d]imidazole are being explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases .

Industry:

- The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used as a corrosion inhibitor and in the synthesis of polymers .

Applications De Recherche Scientifique

Médecine : Applications antimicrobiennes et anticancéreuses

Les dérivés du 7-méthyl-1H-benzo[d]imidazole ont été explorés pour leur potentiel en médecine, en particulier en raison de leurs propriétés antimicrobiennes et anticancéreuses . Ces composés sont connus pour inhiber diverses enzymes, ce qui les rend efficaces contre une variété d'agents pathogènes et de cellules cancéreuses. Leur capacité à interagir avec les biopolymères dans les systèmes vivants leur permet d'être de puissants inhibiteurs, offrant des avantages thérapeutiques dans le traitement des maladies.

Agriculture : Pesticides et régulateurs de croissance des plantes

En agriculture, les dérivés du this compound servent d'ingrédients actifs dans les pesticides et les régulateurs de croissance des plantes . Ils aident à contrôler les infections parasitaires dans les cultures et peuvent améliorer la croissance des plantes, conduisant à un rendement agricole amélioré.

Science des matériaux : Synthèse de matériaux fonctionnels

Les dérivés du composé sont utilisés dans la synthèse de matériaux fonctionnels en raison de leur structure hétérocyclique stable . Ces matériaux trouvent des applications dans diverses industries, notamment l'électronique et les produits pharmaceutiques, où ils contribuent au développement de nouveaux produits aux propriétés améliorées.

Chimie industrielle : Catalyseurs et synthèse

En chimie industrielle, le this compound est utilisé comme catalyseur et comme élément de base pour la synthèse d'autres molécules complexes . Sa polyvalence en fait un composant précieux dans la création de composés pour diverses applications industrielles, y compris la fabrication de colorants, de polymères et d'autres produits chimiques.

Science de l'environnement : Synthèse écologique

La synthèse écologique des dérivés du this compound est importante en science de l'environnement . Ces méthodes visent à réduire l'impact environnemental en utilisant des catalyseurs recyclables et en minimisant les déchets, contribuant à des pratiques durables dans la production chimique.

Biochimie : Inhibition enzymatique et voies métaboliques

En biochimie, le this compound joue un rôle dans l'étude de l'inhibition enzymatique et des voies métaboliques . Ses dérivés peuvent imiter les nucléotides, ce qui permet de les utiliser dans la recherche pour comprendre et manipuler les processus biologiques au niveau moléculaire.

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which include 7-methyl-1h-benzo[d]imidazole, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been found to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

It is known that imidazole derivatives can affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

It is known that imidazole derivatives can induce various cellular responses, such as cell cycle arrest and apoptosis .

Action Environment

The reaction conditions for the synthesis of imidazole derivatives are generally mild, allowing for the inclusion of a variety of functional groups .

Comparaison Avec Des Composés Similaires

Benzimidazole: The parent compound without the methyl group.

2-Methylbenzimidazole: A similar compound with the methyl group at the second position.

5,6-Dimethylbenzimidazole: A compound with two methyl groups at the fifth and sixth positions.

Uniqueness:

- 7-Methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the seventh position can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .

Propriétés

IUPAC Name |

4-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-2-4-7-8(6)10-5-9-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXGJTGMGJOYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364006 | |

| Record name | 7-methyl-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-83-6 | |

| Record name | 7-methyl-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

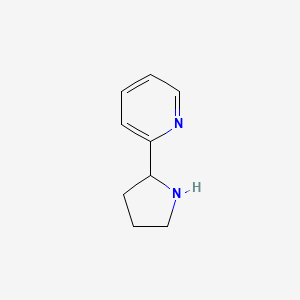

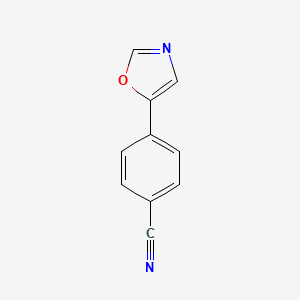

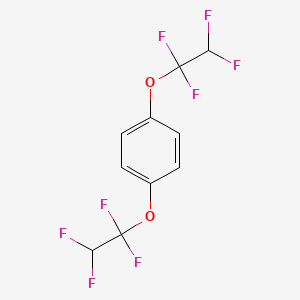

![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)